

Cytochalasin E: A Technical Guide to its Chemical Structure and Biological Properties

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Compound of Interest

Compound Name: *Cytochalasin E*

Cat. No.: *B1669695*

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Introduction

Cytochalasin E is a potent mycotoxin belonging to the cytochalasan family of fungal metabolites. First isolated from *Aspergillus clavatus*, it has garnered significant interest within the scientific community due to its profound effects on the actin cytoskeleton and its potential as a therapeutic agent, particularly in oncology and angiogenesis-dependent diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Cytochalasin E**, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Properties

Cytochalasin E possesses a complex polycyclic structure characterized by a perhydroisoindolone ring system fused to a macrocyclic lactone. Its unique chemical architecture is fundamental to its biological activity.

Table 1: Chemical Identifiers of **Cytochalasin E**

Identifier	Value
IUPAC Name	(1S,5E,7R,9S,11E,13S,14S,16R,17S,18S,19S)-19-benzyl-7-hydroxy-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.0.0 ^{1'18} .0 ^{14'16}]henicosa-5,11-diene-3,8,21-trione[1]
Molecular Formula	C ₂₈ H ₃₃ NO ₇ [1]
SMILES String	<chem>C[C@H]1C\C=C[C@H]2[C@@H]3O[C@]3(C)--INVALID-LINK--[C@H]4--INVALID-LINK--NC(=O)[C@@]24OC(=O)O\C=C--INVALID-LINK--(O)C1=O</chem> [2]
InChI Key	LAJXCUNOQSHRJO-ZYGJITOWSA-N[2]
CAS Number	36011-19-5[1]

Table 2: Physicochemical Properties of **Cytochalasin E**

Property	Value
Molecular Weight	495.56 g/mol
Appearance	White powder
Melting Point	206°C (with decomposition)
Solubility	Soluble in DMSO (to 100 mM), DMF (11 mg/ml), ethanol (2 mg/ml), methanol, chloroform, and acetone. Sparingly soluble in water.
Storage Temperature	-20°C

Biological Activities and Mechanism of Action

Cytochalasin E's primary mechanism of action is the disruption of actin polymerization. It binds to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin

monomers and thereby inhibiting filament elongation. This interference with the actin cytoskeleton underlies its diverse biological effects.

Anti-proliferative and Cytotoxic Effects

Cytochalasin E exhibits potent anti-proliferative activity against a variety of cell types, particularly endothelial cells. This activity is crucial for its anti-angiogenic properties.

Table 3: In Vitro Biological Activity of **Cytochalasin E**

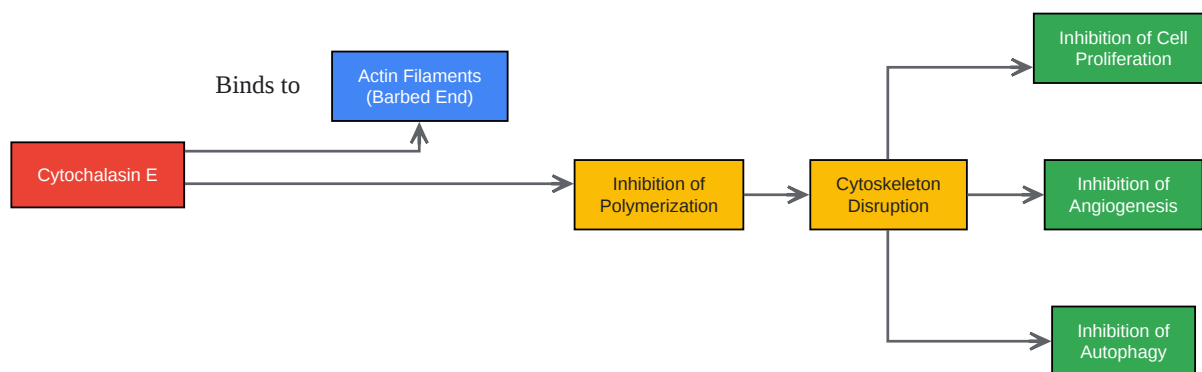
Activity	Cell Line/System	Value
Anti-proliferative	Bovine capillary endothelial (BCE) cells	IC ₅₀ = 11 nM
Anti-proliferative	Human HT-29 colorectal cancer cells	Active (concentration-dependent)
Cytotoxicity	Various cancer cell lines	Varies with cell line

Anti-Angiogenic Properties

A key feature of **Cytochalasin E** is its potent anti-angiogenic activity. It selectively inhibits the proliferation of endothelial cells, a critical step in the formation of new blood vessels. This has led to its investigation as a potential therapeutic for cancers and other diseases characterized by pathological angiogenesis. The epoxide group in its structure is reported to be crucial for this specific and potent anti-angiogenic effect.

Signaling Pathways

The biological effects of **Cytochalasin E** are mediated through its impact on actin-dependent signaling pathways. By disrupting the actin cytoskeleton, it influences cell morphology, motility, and division.



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Figure 1. Mechanism of action of **Cytochalasin E**.

Experimental Protocols

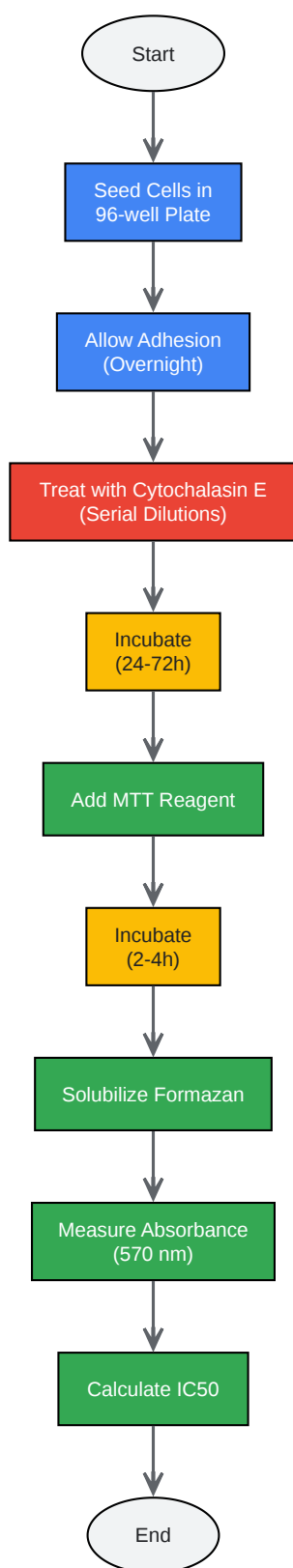
The following are generalized methodologies for key experiments involving **Cytochalasin E**. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Proliferation Assay

This protocol outlines a method to determine the anti-proliferative effects of **Cytochalasin E** using a standard MTT or similar colorimetric assay.

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Prepare a stock solution of **Cytochalasin E** in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Replace the culture medium in the wells with the medium containing different concentrations of **Cytochalasin E**. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

- Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the concentration-response curve.



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Figure 2. Workflow for a cell proliferation assay.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This protocol describes a method to assess the effect of **Cytochalasin E** on the tube-forming ability of endothelial cells, a key process in angiogenesis.

- **Plate Coating:** Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.
- **Cell Seeding:** Seed endothelial cells (e.g., HUVECs) onto the coated wells in a serum-free or low-serum medium.
- **Compound Treatment:** Add **Cytochalasin E** at various concentrations to the wells. Include a vehicle control.
- **Incubation:** Incubate the plate for 4-18 hours at 37°C.
- **Visualization:** Observe the formation of capillary-like structures (tubes) using a microscope. Capture images for quantification.
- **Quantification:** Analyze the images to quantify parameters such as the total tube length, number of junctions, and number of loops using appropriate software (e.g., ImageJ with an angiogenesis analyzer plugin).
- **Data Analysis:** Compare the tube formation in treated wells to the control wells to determine the inhibitory effect of **Cytochalasin E**.

Conclusion

Cytochalasin E is a valuable tool for cell biology research and holds promise for therapeutic development. Its well-defined mechanism of action on the actin cytoskeleton provides a clear basis for its potent anti-proliferative and anti-angiogenic effects. The information and protocols provided in this guide serve as a foundational resource for researchers and professionals working with this fascinating and powerful molecule. Further investigation into its specific signaling interactions and in vivo efficacy will continue to uncover its full potential.

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References

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- To cite this document: BenchChem. [Cytochalasin E: A Technical Guide to its Chemical Structure and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669695#chemical-structure-and-properties-of-cytochalasin-e]

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